Polymerase Inhibition Gain Over Hit Compound
In a direct, head-to-head structure-activity relationship (SAR) study, IAV-IN-3 ((R,S)-16s) exhibited a 64-fold improvement in inhibitory activity against the IAV polymerase complex compared to its parent compound 16l [1]. Both compounds were evaluated under identical conditions in the same assay system, isolating the contribution of optimized hydrophobic binding groups.
64-fold improvement
| Evidence Dimension | Inhibition of IAV RNA polymerase activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.045 ± 0.002 μM |
| Comparator Or Baseline | Compound 16l (IC₅₀ = 2.868 ± 0.063 μM) |
| Quantified Difference | 64-fold more potent |
| Conditions | In vitro polymerase inhibition assay using recombinant IAV polymerase complex |
Why This Matters
This large, direct potency gain validates the medicinal chemistry optimization strategy and establishes IAV-IN-3 as a substantially more effective chemical tool than its closest structural predecessor for studying PAN endonuclease function.
- [1] Zhang L, Ke D, Li Y, et al. Design and synthesis of 7-membered lactam fused hydroxypyridinones as potent metal binding pharmacophores (MBPs) for inhibiting influenza virus PA N endonuclease. Eur J Med Chem. 2024;276:116639. doi:10.1016/j.ejmech.2024.116639 View Source
